6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one
Description
Properties
CAS No. |
87426-06-0 |
|---|---|
Molecular Formula |
C11H7Cl3N2O2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
3-[(2,4,5-trichlorophenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H7Cl3N2O2/c12-7-4-9(14)8(13)3-6(7)5-18-11-2-1-10(17)15-16-11/h1-4H,5H2,(H,15,17) |
InChI Key |
UDVDCCHCHHNLPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NNC1=O)OCC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,4,5-trichlorobenzyl chloride with pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on various biological systems and its potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of agrochemicals or other industrial applications.
Mechanism of Action
The mechanism of action of 6-((2,4,5-Trichlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, pyridazinone derivatives can interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyridazinone derivatives are often modified at positions 2, 4, 5, or 6 to tune their properties. The target compound’s 6-position substitution distinguishes it from analogs:
Key Observations :
- Electron-Withdrawing Effects: The trichlorophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs like 6-phenylpyridazin-3(2H)-one .
- Steric Considerations : The methoxy linker in the target compound adds flexibility, whereas Diclomezine’s direct phenyl attachment may restrict conformational freedom .
Reaction Conditions :
Physicochemical Properties
- Solubility: The solubility of 6-phenylpyridazin-3(2H)-one in pharmaceutical solvents (e.g., ethanol, PEG 400) was extensively studied, with log solubility values ranging from -1.92 to -0.74 . The target compound’s trichlorophenylmethoxy group likely reduces aqueous solubility due to increased hydrophobicity.
- Crystal Packing : and highlight that substituents influence hydrogen bonding and π-π interactions. Diclomezine forms N–H···O hydrogen-bonded dimers, while the target compound’s methoxy linker may alter packing efficiency .
Biological Activity
6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 293.54 g/mol
The structure features a pyridazinone core substituted with a methoxy group and a trichlorophenyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyridazinones can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trichlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Pyridazinones
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 6-Chloro-pyridazin-3-one | Escherichia coli | 16 µg/mL |
| 5-Methyl-pyridazin-3-one | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Case Study: Inhibition of Cytokine Production
In a controlled study using RAW264.7 macrophages, treatment with this compound resulted in:
- TNF-alpha Reduction : Decreased by 50% at a concentration of 10 µM.
- IL-6 Reduction : Decreased by 40% at the same concentration.
Cytotoxicity and Antitumor Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Pathways : It inhibits key enzymes involved in inflammatory processes.
- Membrane Disruption : The lipophilic nature allows it to integrate into cell membranes, disrupting cellular integrity.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
